molecular formula C24H20BrNO5 B3182615 4-[[3-bromo-4-ethoxy-5-(4-methylbenzoyl)benzoyl]amino]benzoic acid CAS No. 958295-17-5

4-[[3-bromo-4-ethoxy-5-(4-methylbenzoyl)benzoyl]amino]benzoic acid

Cat. No.: B3182615
CAS No.: 958295-17-5
M. Wt: 482.3 g/mol
InChI Key: BUGXGZOGQGUTBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AGN 196996 is a potent and selective antagonist of the retinoic acid receptor alpha (RARα). It has a high binding affinity for RARα with a Ki value of 2 nM, while showing significantly lower affinity for retinoic acid receptor beta (RARβ) and retinoic acid receptor gamma (RARγ) with Ki values of 1087 nM and 8523 nM, respectively . This compound is primarily used in scientific research to study the role of retinoic acid receptors in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AGN 196996 involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of AGN 196996 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and purification systems. The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for use in research .

Chemical Reactions Analysis

Types of Reactions

AGN 196996 primarily undergoes:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

AGN 196996 is widely used in scientific research for its ability to selectively inhibit RARα. Some of its applications include:

    Cancer Research: Studying the role of retinoic acid receptors in cancer cell growth and differentiation.

    Developmental Biology: Investigating the role of retinoic acid signaling in embryonic development.

    Neuroscience: Exploring the effects of retinoic acid receptors on neural differentiation and function.

    Pharmacology: Developing new therapeutic agents targeting retinoic acid receptors

Mechanism of Action

AGN 196996 exerts its effects by binding to RARα and blocking its activity. This prevents the receptor from activating gene transcription in response to retinoic acid. The inhibition of RARα affects various cellular processes, including cell growth, differentiation, and apoptosis. The molecular targets and pathways involved include the retinoic acid signaling pathway and downstream gene expression .

Comparison with Similar Compounds

AGN 196996 is unique in its high selectivity for RARα compared to other retinoic acid receptor antagonists. Similar compounds include:

AGN 196996 stands out due to its high selectivity for RARα, making it a valuable tool for studying the specific roles of this receptor in various biological processes.

Properties

IUPAC Name

4-[[3-bromo-4-ethoxy-5-(4-methylbenzoyl)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO5/c1-3-31-22-19(21(27)15-6-4-14(2)5-7-15)12-17(13-20(22)25)23(28)26-18-10-8-16(9-11-18)24(29)30/h4-13H,3H2,1-2H3,(H,26,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGXGZOGQGUTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[[3-bromo-4-ethoxy-5-(4-methylbenzoyl)benzoyl]amino]benzoic acid
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4-[[3-bromo-4-ethoxy-5-(4-methylbenzoyl)benzoyl]amino]benzoic acid
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4-[[3-bromo-4-ethoxy-5-(4-methylbenzoyl)benzoyl]amino]benzoic acid
Reactant of Route 4
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4-[[3-bromo-4-ethoxy-5-(4-methylbenzoyl)benzoyl]amino]benzoic acid
Reactant of Route 5
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4-[[3-bromo-4-ethoxy-5-(4-methylbenzoyl)benzoyl]amino]benzoic acid
Reactant of Route 6
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4-[[3-bromo-4-ethoxy-5-(4-methylbenzoyl)benzoyl]amino]benzoic acid

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